molecular formula C5H8O3 B586381 4-Oxopentanoic-13C3 Acid CAS No. 1391051-93-6

4-Oxopentanoic-13C3 Acid

Cat. No.: B586381
CAS No.: 1391051-93-6
M. Wt: 119.093
InChI Key: JOOXCMJARBKPKM-STGVANJCSA-N
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Description

4-Oxopentanoic-13C3 Acid, also known as levulinic acid-3,4,5-13C3, is a labeled compound used in various scientific research applications. It is a derivative of levulinic acid, where the carbon atoms at positions 3, 4, and 5 are replaced with the carbon-13 isotope. This compound is valuable in studies involving metabolic pathways, as the carbon-13 isotope serves as a tracer.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxopentanoic-13C3 Acid can be synthesized through the degradation of cellulose or hexoses (such as glucose and fructose) in the presence of dilute hydrochloric or sulfuric acid . The process involves heating the starting materials under controlled conditions to produce levulinic acid, which is then labeled with carbon-13 isotopes at specific positions.

Industrial Production Methods

The industrial production of this compound typically involves a continuous process at high pressures and temperatures. Lignocellulose, an inexpensive starting material, is often used. The levulinic acid is separated from the mineral acid catalyst by extraction and purified by distillation .

Chemical Reactions Analysis

Types of Reactions

4-Oxopentanoic-13C3 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Oxopentanoic-13C3 Acid is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other chemicals and as a tracer in metabolic studies.

    Biology: In studies involving metabolic pathways and enzyme activities.

    Medicine: As a potential precursor for pharmaceuticals and biodegradable herbicides.

    Industry: In the production of plasticizers, additives, and biofuels.

Mechanism of Action

The mechanism of action of 4-Oxopentanoic-13C3 Acid involves its conversion into various metabolites within biological systems. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved. For example, in the production of aminolevulinic acid, a biodegradable herbicide, the compound undergoes metabolic conversion to protoporphyrin IX, which accumulates in the target cells .

Comparison with Similar Compounds

4-Oxopentanoic-13C3 Acid is similar to other keto acids, such as:

The uniqueness of this compound lies in its labeled carbon atoms, which make it particularly useful for tracing metabolic pathways and studying enzyme activities in a detailed manner.

Properties

IUPAC Name

4-oxo(3,4,5-13C3)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXCMJARBKPKM-STGVANJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13CH2]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-93-6
Record name 1391051-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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